molecular formula C12H19NO2 B569948 1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI) CAS No. 116072-10-7

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI)

Cat. No.: B569948
CAS No.: 116072-10-7
M. Wt: 209.289
InChI Key: WICNMHVGNGNOEE-KLBPJQLPSA-N
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Description

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI) is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI) typically involves multi-step organic reactions. The process begins with the preparation of the core isoindolone structure, followed by the introduction of ethoxy and dimethyl groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindol-1-one: The parent compound with a simpler structure.

    3-Ethoxy-1H-isoindol-1-one: A derivative with an ethoxy group.

    2,7-Dimethyl-1H-isoindol-1-one: A derivative with dimethyl groups.

Uniqueness

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

116072-10-7

Molecular Formula

C12H19NO2

Molecular Weight

209.289

IUPAC Name

(3S,3aS,7R,7aR)-3-ethoxy-2,7-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C12H19NO2/c1-4-15-12-9-7-5-6-8(2)10(9)11(14)13(12)3/h5-6,8-10,12H,4,7H2,1-3H3/t8-,9+,10-,12+/m1/s1

InChI Key

WICNMHVGNGNOEE-KLBPJQLPSA-N

SMILES

CCOC1C2CC=CC(C2C(=O)N1C)C

Synonyms

1H-Isoindol-1-one,3-ethoxy-2,3,3a,4,7,7a-hexahydro-2,7-dimethyl-,(3alpha,3abta,7alpha,7abta)-(9CI)

Origin of Product

United States

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